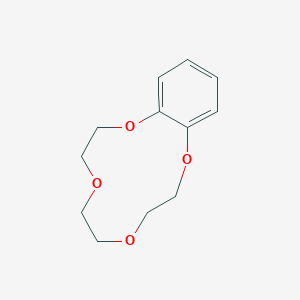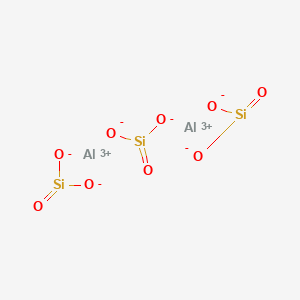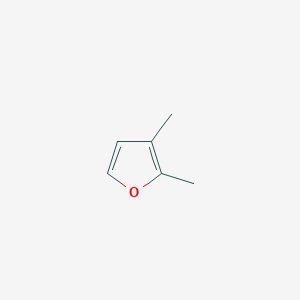
Benzo-12-crown-4
Overview
Description
Benzo-12-crown-4 is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure and electron-donating oxygen atoms. This compound, specifically, features a benzene ring fused with a 12-membered crown ether ring, making it particularly effective in binding certain metal ions .
Mechanism of Action
Target of Action
Benzo-12-crown-4, also known as 2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene or Benzo-12-crown 4-ether, is a crown ether that is generally used as a ligand in coordination chemistry . The primary target of this compound is the lithium cation . Crown ethers are known for their ability to form complexes with cations due to the electron-rich nature of the oxygen atoms within the ring structure .
Mode of Action
The mode of action of this compound involves the formation of a complex with the lithium cation . The oxygen atoms in the crown ether ring coordinate with the lithium cation, effectively “crowning” the cation, hence the name “crown ether”. This interaction results in the formation of a stable complex .
Pharmacokinetics
It is known that crown ethers can cross biological membranes, which may influence their distribution and excretion .
Result of Action
The primary result of this compound’s action is the formation of a stable complex with lithium cations . This can influence the bioavailability of lithium in the system where the compound is present. In the context of coordination chemistry, this can be used to selectively bind lithium, influencing the reactivity of other species in the system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other cations can compete with lithium for binding to the crown ether. The pH and temperature of the environment can also influence the stability and binding affinity of the this compound-lithium complex .
Biochemical Analysis
Biochemical Properties
Benzo-12-crown-4 has been found to have significant differences in the conformational states in solution, which are capable of affecting the complexation properties and physiological activity of these polydentate ligands
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form complexes with cations. The oxygen atoms in the crown ether are able to coordinate with cations, allowing the compound to encapsulate the cation, forming a stable complex . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. One study has shown that this compound displays anticonvulsant activity in the maximum electroshock test at a dose of approximately 100 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo-12-crown 4-ether typically involves the reaction of benzyl bromide with 12-crown-4 in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced to the crown ether ring . The reaction conditions often include the use of polar solvents like ethanol or acetone and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of benzo-12-crown 4-ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzo-12-crown-4 undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Complexation Reactions: The crown ether ring can form complexes with metal ions, particularly lithium, sodium, and potassium ions.
Common Reagents and Conditions:
Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Uses nitric acid and sulfuric acid as reagents.
Complexation: Typically involves the use of metal salts in aqueous or organic solvents.
Major Products:
Halogenated this compound: Formed through halogenation.
Nitrated this compound: Formed through nitration.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
Benzo-12-crown-4 has a wide range of applications in scientific research:
Comparison with Similar Compounds
12-Crown-4: A simpler crown ether without the benzene ring, used for similar complexation purposes.
Benzo-15-crown-5: Contains a larger crown ether ring and is used for complexing larger metal ions.
Dibenzo-18-crown-6: Features two benzene rings and a larger crown ether ring, providing higher stability for larger ions.
Uniqueness: Benzo-12-crown-4 is unique due to its specific ring size and the presence of the benzene ring, which enhances its ability to form stable complexes with certain metal ions. This makes it particularly useful in applications requiring selective ion binding and transport .
Properties
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNZFCPJVBYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342944 | |
| Record name | Benzo-12-crown-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-08-4 | |
| Record name | Benzo-12-crown-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-12-crown 4-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















